4-Hydroxyisoleucine
描述
4-Hydroxyisoleucine is a peculiar non-protein amino acid extracted from fenugreek seeds . It is known for its antidiabetic properties in traditional medicine . It increases glucose-induced insulin release through a direct effect on isolated islets of Langerhans from both rats and humans .
Synthesis Analysis
The α-ketoglutarate (α-KG)-dependent isoleucine dioxygenase (IDO) can catalyze the hydroxylation of L-isoleucine (Ile) to form 4-Hydroxyisoleucine by consuming O2 . In a study, the ido gene was overexpressed in an Ile-producing Corynebacterium glutamicum strain to synthesize 4-Hydroxyisoleucine from glucose .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyisoleucine has been studied using computational pharmacology and chemistry . The density functional theory (DFT) study provided support to the findings obtained from drug-like property predictions .
Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxyisoleucine are complex and involve multiple pathways. For instance, the α-ketoglutarate (α-KG)-dependent isoleucine dioxygenase (IDO) can catalyze the hydroxylation of L-isoleucine (Ile) to form 4-Hydroxyisoleucine .
Physical And Chemical Properties Analysis
4-Hydroxyisoleucine is compliant with important drug-like physicochemical properties and pharma giants’ drug-ability rules like Lipinski’s, Pfizer, and GlaxoSmithKline (GSK) rules .
科学研究应用
Insulin Secretion Potentiator
4-Hydroxyisoleucine has been found to increase glucose-induced insulin release. This effect is observed in the concentration range of 100 μmol/l to 1 mmol/l, through a direct effect on isolated islets of Langerhans from both rats and humans .
Obesity and Insulin Resistance Treatment
4-Hydroxyisoleucine exhibits interesting effects on insulin resistance related to obesity. It increases glucose-induced insulin release, and the insulin response mediated by 4-Hydroxyisoleucine depends on glucose concentration. The beneficial effects observed are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function .
Diabetes Treatment
4-Hydroxyisoleucine is a promising drug for treating diabetes. It exhibits particular glucose-dependent insulin-stimulating and insulin-sensitizing activities .
Cholesterol Reduction
Clinical data has shown that 4-Hydroxyisoleucine is effective in reducing total cholesterol levels in humans .
Biocatalytic Application
In a study, 4-Hydroxyisoleucine was synthesized from self-produced L-isoleucine in Corynebacterium glutamicum by expressing an Ile dioxygenase gene. Although a by-product, L-lysine was accumulated because of the share of the first several enzymes in Ile and Lys biosynthetic pathways .
Programming Adaptive Laboratory Evolution
A programming evolutionary system was constructed, which contains a Lys biosensor LysG-P lysE and an evolutionary actuator composed of a mutagenesis gene and a fluorescent protein gene. The evolutionary strain was then let to be evolved programmatically and spontaneously by sensing Lys concentration. After successive rounds of evolution, mutant strains with significantly increased 4-Hydroxyisoleucine production and growth performance were obtained .
作用机制
4-Hydroxyisoleucine (4-HIL), also known as (2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid, is a non-protein amino acid found in fenugreek seeds . It has been recognized for its potential therapeutic effects, particularly in the management of type 2 diabetes mellitus (T2DM) .
Target of Action
The primary targets of 4-HIL are the islets of Langerhans in both rats and humans . These islets are clusters of cells in the pancreas that produce hormones, including insulin. 4-HIL also targets macrophages, immune cells that can accumulate in organs affected by insulin, leading to chronic inflammation and insulin resistance .
Mode of Action
4-HIL increases glucose-induced insulin release through a direct effect on isolated islets of Langerhans . This effect is strictly glucose-dependent, meaning it only occurs at supranormal concentrations of glucose . In addition, 4-HIL enhances insulin sensitivity .
Biochemical Pathways
4-HIL is involved in the glucose-lowering effect of fenugreek seeds . It decreases glucose levels, hepatic glucose production, glucose/insulin ratios, and indicators of hepatic damage . It also increases the utilization of glucose and levels of high-density lipoprotein cholesterol .
Pharmacokinetics
The pharmacokinetics of 4-HIL have been studied using ultra-performance liquid chromatography-tandem mass spectrometry . It has satisfactory cell permeability and may have central nervous system effects due to blood-brain barrier permeation . There is a very slight probability of 4-HIL being a CYP2C9 substrate .
Result of Action
The action of 4-HIL results in increased insulin secretion, lowered fasting blood glucose, 2-h postprandial plasma glucose, and glycated hemoglobin . It also corrects dyslipidemia and improves renal function . In obesity, 4-HIL reduces inflammation and regulates the state of M1/M2 macrophages .
Action Environment
The action of 4-HIL is influenced by environmental factors. For instance, the compound’s insulinotropic activity might account for fenugreek seeds’ antidiabetic properties .
未来方向
属性
IUPAC Name |
(2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-DSDZBIDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347038 | |
Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoleucine | |
CAS RN |
781658-23-9 | |
Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-hydroxy-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-hydroxyisoleucine a potential therapeutic agent for diabetes?
A1: 4-hydroxyisoleucine demonstrates promising anti-diabetic properties through multiple mechanisms. It stimulates glucose-dependent insulin secretion directly impacting pancreatic islets [, ]. Additionally, it reduces insulin resistance in muscle and/or liver by activating the insulin receptor substrate-associated phosphoinositide 3-kinase activity []. This dual action makes it a potential candidate for addressing both insulin secretion and sensitivity issues related to diabetes.
Q2: How does 4-hydroxyisoleucine impact glucose uptake in cells?
A2: Studies using BRIN-BD11 cells, a non-insulin-responsive pancreatic beta cell model, showed that 4-hydroxyisoleucine increases glucose uptake []. This effect is directly correlated with glucose concentration, being more pronounced at higher glucose levels []. The mechanism appears to involve new protein synthesis and is strongly dependent on GLUT1 activity, suggesting utilization of the basal glucose consumption pathway [].
Q3: What is the role of mitochondria in the mechanism of action of 4-hydroxyisoleucine?
A3: Research suggests a strong dependence of 4-hydroxyisoleucine activity on mitochondrial respiration []. Real-time monitoring of cell metabolism revealed that it significantly upregulates glycolysis, unlike its structural analog isoleucine []. This, along with the observed effects of mitochondrial calcium signaling and pyruvate carrier inhibition, highlights the crucial role of mitochondria in the compound's mechanism of action [].
Q4: What is the molecular formula and weight of 4-hydroxyisoleucine?
A4: While the provided texts don't explicitly state the molecular formula and weight, they repeatedly refer to it as an "amino acid" [, , , , ]. Based on its structure and name, we can deduce:
Q5: Does 4-hydroxyisoleucine possess any catalytic properties?
A5: The provided research focuses primarily on the therapeutic potential of 4-hydroxyisoleucine, particularly its anti-diabetic properties. There is no mention of it being used as a catalyst or possessing any catalytic activity.
Q6: Have computational methods been used to study 4-hydroxyisoleucine?
A8: Yes, computational studies have been conducted on 4-hydroxyisoleucine. One study used ADMETLab 2.0 to predict its drug-related properties, including physicochemical properties, permeability, and potential toxicity []. Additionally, Density Functional Theory (DFT) calculations provided further support for the findings from drug-like property predictions [].
Q7: What evidence supports the anti-diabetic effects of 4-hydroxyisoleucine?
A7: Numerous studies using both in vitro and in vivo models provide evidence for the anti-diabetic effects of 4-hydroxyisoleucine:
- In vitro: It stimulates glucose-induced insulin release in isolated islets of Langerhans from rats and humans [].
- Animal Models:
- Reduces blood glucose levels in streptozotocin-induced type 1 diabetic rats [].
- Improves glucose and lipid metabolism in diet-induced obese mice [].
- Decreases elevated plasma triglyceride and total cholesterol levels in a hamster model of diabetes [].
- Exhibits anti-hyperglycaemic and anti-dyslipidemic properties in db/db mice, a model of type II diabetes [].
Q8: How is 4-hydroxyisoleucine typically quantified in various matrices?
A8: Several analytical methods have been developed and validated for the quantification of 4-hydroxyisoleucine. These methods include:
- HPLC-ELSD (Evaporative Light Scattering Detector): This method provides a simple and rapid approach for determining 4-hydroxyisoleucine content in fenugreek seeds [].
- HPLC with Pre-column Derivatization: This technique, employing derivatization with ophthalaldehyde, offers a sensitive and accurate way to measure 4-hydroxyisoleucine content [].
- HPTLC-Scanner Densitometry: This method allows for simultaneous analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds, providing a comprehensive assessment of bioactive compounds [].
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and reliable method allows for accurate quantification of 4-hydroxyisoleucine in biological samples, such as plasma [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。